molecular formula C12H14Cl2O B7868628 1-(3,4-Dichlorophenyl)hexan-1-one

1-(3,4-Dichlorophenyl)hexan-1-one

Cat. No.: B7868628
M. Wt: 245.14 g/mol
InChI Key: BGBWPENBUQVNSY-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)hexan-1-one is an organic compound with the molecular formula C12H14Cl2O and a molecular weight of 245.15 g/mol It is characterized by the presence of a hexanone backbone substituted with a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Dichlorophenyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dichlorobenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent product quality and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)hexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)hexan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the dichlorophenyl group can enhance its binding affinity to certain molecular targets, thereby influencing its biological activity.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)hexan-1-one can be compared with other similar compounds such as:

    1-(3,4-Dichlorophenyl)ethan-1-one: Similar structure but with a shorter carbon chain.

    1-(3,5-Dichlorophenyl)hexan-1-one: Similar structure but with different chlorine substitution pattern.

    1-(3,4-Dichlorophenyl)propan-1-one: Similar structure but with a different carbon chain length.

The uniqueness of this compound lies in its specific substitution pattern and carbon chain length, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O/c1-2-3-4-5-12(15)9-6-7-10(13)11(14)8-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBWPENBUQVNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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